N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea
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Overview
Description
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea is a synthetic organic compound characterized by the presence of nitrobenzyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzyl alcohol and isocyanate derivatives.
Formation of Intermediate: The 4-nitrobenzyl alcohol is first converted into 4-nitrobenzyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Isocyanate: The resulting 4-nitrobenzyl chloride is then reacted with an isocyanate derivative to form the urea linkage. This step is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Final Product Formation: The intermediate product is further reacted with hydroxylamine to introduce the oxime functionality, resulting in the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amino groups.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Reduced forms with amino groups instead of nitro groups.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its nitro and oxime functionalities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the oxime and urea functionalities can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-nitrobenzyl)oxy]-N-methylurea: Similar structure but lacks the oxime functionality.
N-[(4-aminobenzyl)oxy]-N-({[(4-aminobenzyl)oxy]imino}methyl)urea: Reduced form with amino groups instead of nitro groups.
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
Uniqueness
N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea is unique due to its combination of nitro, oxime, and urea functionalities, which provide a versatile platform for various chemical reactions and interactions. This makes it particularly valuable in medicinal chemistry and materials science for the development of new drugs and materials with tailored properties.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methoxy]-3-[(E)-(4-nitrophenyl)methoxyiminomethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O7/c22-16(19-28-10-13-3-7-15(8-4-13)21(25)26)17-11-18-27-9-12-1-5-14(6-2-12)20(23)24/h1-8,11H,9-10H2,(H2,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVBAJYEZGGQMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)NC=NOCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CONC(=O)N/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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